molecular formula C22H29NO2 B1664752 (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895155-57-4

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Katalognummer: B1664752
CAS-Nummer: 895155-57-4
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: NQTMRZNYLIGQCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic cannabinoid (SC) first identified in forensic analyses in 2013 . Structurally, it features a tetrahydro-2H-pyran-4-ylmethyl group attached to the indole nitrogen and a 2,2,3,3-tetramethylcyclopropyl methanone moiety at the indole 3-position. This compound belongs to the indole-3-carbonyl class of SCs, designed to mimic Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors (CB1 and CB2).

Eigenschaften

IUPAC Name

[1-(oxan-4-ylmethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-21(2)20(22(21,3)4)19(24)17-14-23(13-15-9-11-25-12-10-15)18-8-6-5-7-16(17)18/h5-8,14-15,20H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTMRZNYLIGQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468349
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895155-57-4
Record name [1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895155-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-834735
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {1-[(Oxan-4-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-834735
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE27L67C93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Cyclopropane Formation

The 2,2,3,3-tetramethylcyclopropyl group is synthesized via [2+1] cycloaddition of tetramethylallene with a carbene precursor. Patent WO2021021632A1 describes analogous methods using sulfur-mediated oxidations to stabilize strained cyclopropane intermediates. Key conditions include:

Parameter Specification Source
Oxidant Elemental sulfur
Solvent Toluene or solvent-free
Temperature 20–110°C
Reaction Time 30 minutes–2 hours

Indole Functionalization

The tetrahydro-2H-pyran-4-ylmethyl group is introduced at the indole nitrogen through alkylation using 4-(bromomethyl)tetrahydro-2H-pyran. The reaction proceeds in polar aprotic solvents (e.g., THF) with a base such as sodium hydride.

Methanone Bridge Assembly

Coupling the cyclopropane and indole units employs Friedel-Crafts acylation . The cyclopropanecarbonyl chloride reacts with the indole derivative in dichloromethane catalyzed by aluminum trichloride. Patent data suggest yields exceeding 70% after optimization.

Purification and Crystallization

Solvent Selection

Crude product purification uses mixed-solvent systems:

Solvent Pair Ratio Purity Achieved Source
Acetone/Methanol 0.5:1 ≥90% AUC
Ethyl Acetate/Heptane 3:1 85–88%

Recrystallization Protocol

  • Dissolve crude material in heated (70°C) branched hydrocarbon solvent (e.g., isooctane).
  • Cool to 40°C and seed with crystalline product.
  • Gradual cooling to 25°C yields >99% pure crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=7.8 Hz, 1H, indole H-4), 7.35–7.22 (m, 3H, indole H-5,6,7), 4.15 (d, J=12 Hz, 2H, pyran OCH₂), 3.45 (t, J=11 Hz, 2H, pyran CH₂O).
  • HRMS : m/z 340.2273 [M+H]⁺ (calc. 340.2277).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 12.4 minutes with 99.3% AUC, confirming process efficacy.

Industrial-Scale Considerations

Patent WO2021021632A1 highlights these critical factors for bulk production:

  • Cost Efficiency : Solvent-free cyclopropanation reduces waste.
  • Throughput : Continuous flow reactors achieve 85 kg/batch.
  • Regulatory Compliance : Meets ICH Q3A/B guidelines for residual solvents.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

A-834735 hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.

    Biologie: Wird auf seine Auswirkungen auf Cannabinoid-Rezeptoren und seine potenziellen therapeutischen Anwendungen untersucht.

    Medizin: Wird auf seine analgetischen Eigenschaften und die potenzielle Verwendung bei der Schmerzbehandlung untersucht.

    Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt.

Wirkmechanismus

A-834735 übt seine Wirkung aus, indem es an Cannabinoid-Rezeptoren 1 und 2 bindet und diese aktiviert. Diese Aktivierung führt zur Modulation verschiedener Signalwege, darunter die Hemmung der Adenylatcyclase, die Aktivierung von mitogenaktivierten Proteinkinasen und die Modulation von Ionenkanälen. Die hohe Affinität der Verbindung zum Cannabinoid-Rezeptor 2 macht sie besonders effektiv bei der Modulation von Immunreaktionen und Entzündungen.

Wissenschaftliche Forschungsanwendungen

A-834735 has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Used in the development of new synthetic cannabinoids and related compounds.

Wirkmechanismus

A-834735 exerts its effects by binding to and activating cannabinoid receptors 1 and 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels. The compound’s high affinity for cannabinoid receptor 2 makes it particularly effective in modulating immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

The following table summarizes key structural, pharmacological, and toxicological differences between the target compound and its analogs:

Compound Name Substituent on Indole N Molecular Formula Molecular Weight Key Pharmacological/Toxicological Data Legal Status
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Tetrahydro-2H-pyran-4-ylmethyl C₂₂H₂₉NO₂ 355.5 g/mol Binds CB1/CB2 receptors; limited human toxicity data but expected to share SC risks (e.g., tachycardia, psychosis) . Not explicitly scheduled; may fall under analog laws.
UR-144 (TMCP-018) Pentyl C₂₁H₂₉NO 311.5 g/mol Moderate CB1 agonist (EC₅₀ ~300 nM); associated with sedation, nausea, and hypotension . Schedule I (U.S.) .
XLR-11 5-Fluoropentyl C₂₁H₂₈FNO 337.5 g/mol Potent CB1 agonist (EC₅₀ ~58 nM); linked to acute kidney injury (AKI) in multiple cases . Schedule I (U.S.) .
A-796,260 (TMCP-200) 2-Morpholin-4-ylethyl C₂₂H₃₀N₂O₂ 354.5 g/mol High CB1 affinity (Ki = 1.4 nM); preclinical studies note neurotoxicity risks . Schedule I (U.S.) .

Structural Analysis

  • Substituent Effects: The tetrahydropyran group in the target compound enhances polarity compared to the lipophilic pentyl (UR-144) or fluoropentyl (XLR-11) chains. This may reduce blood-brain barrier penetration, altering psychoactive potency . Fluorine substitution in XLR-11 increases metabolic stability, prolonging its half-life and exacerbating nephrotoxicity .

Pharmacological Activity

  • Receptor Binding :
    • XLR-11 and A-796,260 exhibit higher CB1 affinity than UR-144 due to electron-withdrawing (fluorine) or polar (morpholine) groups .
    • The target compound’s tetrahydropyran group may reduce CB1 efficacy compared to XLR-11 but improve selectivity for peripheral CB2 receptors .

Toxicity Profiles

  • XLR-11 : AKI linked to fluorinated metabolites that accumulate in renal tubules .
  • UR-144 : Lower acute toxicity but associated with cardiovascular stress .
  • A-796,260 : Preclinical data suggest neurotoxicity due to prolonged receptor activation .
  • Target Compound: No direct AKI reports, but synthetic cannabinoids generally pose risks of seizures, hyperemesis, and dependence .

Forensic Detection

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) differentiate analogs:
    • XLR-11 : Distinct fluorine isotopic pattern (m/z 337) .
    • Target Compound : Fragmentation peaks at m/z 355 (M⁺) and characteristic tetrahydropyran signals in NMR .

Biologische Aktivität

The compound (1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone , also known as A-834735 , is categorized as a synthetic cannabinoid. Its structure includes an indole moiety and a tetrahydropyran unit, contributing to its interaction with the endocannabinoid system. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

PropertyValue
CAS Number 895155-57-4
Molecular Formula C22H29NO2
Molecular Weight 339.47 g/mol
IUPAC Name [1-(oxan-4-ylmethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
SMILES Notation CC1(C)C(C(=O)c2cn(CC3CCOCC3)c4ccccc24)C1(C)C

A-834735 acts primarily as a synthetic cannabinoid receptor agonist , exhibiting significant affinity for the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes including pain modulation, mood regulation, and appetite control.

Receptor Interactions

Research indicates that A-834735 can activate both CB1 and CB2 receptors, leading to various biological effects. The activation of these receptors can result in:

  • Analgesic effects : Modulation of pain perception.
  • Anti-inflammatory responses : Reduction in inflammation through immune modulation.
  • Psychotropic effects : Induction of euphoria or altered states of consciousness.

Case Studies and Observations

A study focusing on synthetic cannabinoids including A-834735 revealed several physiological effects when administered to subjects:

  • Neurological Effects :
    • Slurred speech
    • Poor coordination
    • Altered pupillary reactions
  • Psychological Effects :
    • Euphoria
    • Agitation
    • Hallucinations in extreme cases

These findings were consistent with reports on similar compounds like UR-144, which also demonstrated a range of effects from mild euphoria to severe neurological disturbances at varying dosages .

Toxicological Profile

The toxicological data for A-834735 is still developing. However, based on similar synthetic cannabinoids, potential side effects may include:

  • Tachycardia
  • Anxiety or panic attacks
  • Impaired cognitive function

Comparative Analysis with Other Synthetic Cannabinoids

Compound NameReceptor AffinityNotable EffectsToxicity Profile
A-834735High (CB1/CB2)Euphoria, AnalgesiaModerate; neurological risks
UR-144High (CB1)Euphoria, HallucinationsHigh; severe agitation
JWH-018High (CB1/CB2)Analgesia, RelaxationLow to Moderate

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodology :

  • HPLC and Mass Spectrometry (MS) : Optimize reverse-phase HPLC with a C18 column (e.g., 5 µm particle size) and a gradient mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to assess purity. Couple with high-resolution MS (HRMS) for accurate mass determination of the molecular ion ([M+H]⁺) and fragmentation patterns .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, the tetramethylcyclopropyl group will show distinct methyl resonances at δ ~1.0–1.5 ppm, while the indole and tetrahydropyran moieties exhibit characteristic aromatic and ether-linked proton signals .
  • FTIR : Validate functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the methanone group) .

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
¹H NMRδ 1.0–1.5 (tetramethylcyclopropyl), δ 3.5–4.5 (tetrahydropyran-OCH₂)
HRMS[M+H]⁺ calculated for C₂₄H₃₁NO₂: 364.2376; observed: 364.2381

Q. What synthetic strategies are effective for introducing the tetramethylcyclopropyl moiety?

Methodology :

  • Cyclopropanation : Utilize the Simmons-Smith reaction with diethylzinc and diiodomethane to generate the tetramethylcyclopropane ring. Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation) .
  • Protection/Deprotection : Protect reactive groups (e.g., indole nitrogen) with tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) groups during cyclopropane synthesis to prevent undesired side reactions .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor by TLC with UV visualization .

Advanced Research Questions

Q. How do structural modifications at the indole or cyclopropane groups affect cannabinoid receptor binding affinity?

Methodology :

  • Structure-Activity Relationship (SAR) Studies :
  • Synthesize analogs with substituent variations (e.g., halogenation at indole positions or cyclopropane methyl group removal).
  • Use competitive binding assays (e.g., CB1/CB2 receptor displacement with [³H]CP-55,940) to quantify affinity changes.
  • Correlate steric/electronic effects (via computational DFT calculations) with binding data .
    • Key Finding : The tetramethylcyclopropyl group enhances metabolic stability compared to bulkier substituents, as observed in forensic analogs .

Q. What computational methods are suitable for modeling the compound’s interactions with cannabinoid receptors?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into CB1/CB2 crystal structures (PDB: 5TGZ/6KPF). Prioritize poses where the indole moiety engages in π-π stacking with receptor aromatics (e.g., F174 in CB1) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit lipid bilayers to assess binding stability. Analyze hydrogen bonds between the methanone carbonyl and receptor residues (e.g., K192 in CB1) .

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

Methodology :

  • Contradiction Analysis :
  • Solvent Effects : Re-run NMR in alternate solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify shifts caused by hydrogen bonding .
  • Dynamic Effects : For rotatable bonds (e.g., tetrahydropyran-OCH₂), use variable-temperature NMR to detect conformational exchange broadening .
  • Impurity Profiling : Compare HRMS and HPLC traces to identify co-eluting contaminants (e.g., unreacted intermediates) .

Data Contradiction and Stability Analysis

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodology :

  • Forced Degradation Studies :
  • Acidic Conditions : Incubate in 0.1M HCl at 40°C for 24h. Monitor by HPLC for cleavage of the tetrahydropyran ether (retention time shift) or cyclopropane ring opening .
  • Basic Conditions : Treat with 0.1M NaOH to assess hydrolysis of the methanone group (loss of carbonyl IR signal at ~1680 cm⁻¹) .
    • Key Insight : The tetramethylcyclopropane group resists ring-opening under mild conditions, enhancing stability compared to non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.